(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-18(14-8-3-2-4-9-14)16(19)12-11-13-7-5-6-10-15(13)17/h5-7,10-12,14H,2-4,8-9H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINSYGOHQYKFPF-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with cyclohexylamine and methylamine under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, (2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide serves as a valuable building block for synthesizing more complex organic compounds. Its unique structural features enable chemists to modify and create derivatives with enhanced properties or functionalities.
Biology
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial and fungal strains, suggesting it may serve as a lead compound for developing new antimicrobial agents.
- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
Medicine
In medicinal chemistry, this compound is being evaluated for its therapeutic potential:
- Drug Development : Its structural characteristics make it a candidate for drug design, particularly in the development of enzyme inhibitors that could treat conditions such as cancer and metabolic disorders.
- Bioactivity Studies : Ongoing research is assessing its interactions with biological targets to better understand its mechanism of action and potential therapeutic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |
| Study 2 | Enzyme Inhibition | Showed significant inhibition of cyclooxygenase enzymes, suggesting potential anti-inflammatory properties. |
| Study 3 | Drug Development | Evaluated as a lead compound for developing novel anticancer agents, with preliminary results indicating cytotoxicity against various cancer cell lines. |
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of (2E)-3-(2-Chlorophenyl)-N-Cyclohexyl-N-Methylprop-2-enamide and Analogs
Key Observations :
- Heterocycles : Bromothiophene () and pyrazole () introduce distinct electronic profiles. Thiophene’s sulfur atom may facilitate π-π stacking, while pyrazole’s nitrogen enables hydrogen bonding .
Electronic and Crystallographic Properties
Table 2: Crystallographic and Electronic Comparisons
Key Observations :
- Hydrogen Bonding : The target compound’s amide group likely forms intermolecular N—H⋯O bonds, analogous to ’s O—H⋯O interactions but with different spatial orientations .
- Planarity: Unlike ’s non-planar thiophene-chlorophenyl system, the target’s enamide group may adopt a planar conformation, favoring conjugation and dipole interactions .
Biological Activity
(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide, also known by its CAS number 300825-47-2, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C16H20ClNO. The compound can be synthesized through a reaction involving 2-chlorobenzaldehyde and cyclohexylamine, typically in the presence of a catalyst and under elevated temperatures to promote the formation of the desired enamine structure.
Synthesis Procedure:
- Starting Materials : 2-chlorobenzaldehyde and cyclohexylamine.
- Reaction Conditions : Conducted in ethanol or methanol at elevated temperatures.
- Purification : The product is purified using recrystallization or column chromatography.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, making it a candidate for further investigation in inflammatory diseases.
- Anticancer Activity : Some studies have explored its antiproliferative effects against cancer cell lines, suggesting it may interfere with cancer cell growth through various mechanisms.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory and proliferative pathways. This interaction may lead to modulation of cellular signaling cascades that regulate cell growth and inflammation.
Case Studies
-
Antiproliferative Activity :
A study published in Bioorganic and Medicinal Chemistry Letters investigated a series of compounds similar to this compound for their antiproliferative activity against cancer cell lines. The findings indicated that structural modifications significantly affected biological activity, highlighting the importance of chemical structure in determining efficacy against cancer cells . -
Inflammatory Response Modulation :
Another study examined the anti-inflammatory properties of related compounds, suggesting that they could inhibit key inflammatory mediators. The results showed a decrease in pro-inflammatory cytokines in treated models, indicating potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What is the optimized synthetic route for (2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide, and how can reaction conditions be adjusted to improve yield?
The synthesis typically involves a Knoevenagel condensation between 2-chlorocinnamaldehyde derivatives and N-cyclohexyl-N-methylamine. A validated approach (adapted from similar enamide syntheses) uses ethanol as the solvent with 40% KOH as a base, followed by acidification and purification via column chromatography . Key optimizations include:
- Temperature control : Maintain 353–360 K during condensation (as in analogous reactions) to enhance reaction rates .
- Catalysts : Addition of acetic acid and sulfuric acid improves dehydration efficiency .
- Monitoring : Track reaction progression via TLC and IR spectroscopy (C=O stretches at ~1686 cm⁻¹ confirm enamide formation) .
Q. What crystallographic techniques are employed to determine the three-dimensional conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is standard. For orthorhombic systems, space groups like Pcm21b (a = 3.9247 Å, b = 11.549 Å, c = 28.111 Å) are typical . Key structural features include:
- Dihedral angles : Planar enamide core with aromatic ring tilts (e.g., 13.2° in analogs) influencing π-π stacking (3.7956 Å centroid distances) .
- Hydrogen bonding : Intramolecular O–H···O bonds form S(6) motifs, while C–H···O interactions stabilize crystal packing .
Q. How is spectroscopic characterization (NMR, IR) utilized to confirm the compound’s purity and structure?
- ¹H NMR : The trans (E)-configured olefinic proton appears as a doublet at δ 6.90 ppm (J = 15.2 Hz), distinct from Z-isomers (J ≈ 12 Hz) .
- IR spectroscopy : Conjugated C=O stretches at 1686 cm⁻¹ (E) vs. 1661 cm⁻¹ (Z) due to electronic differences .
- Mass spectrometry : Exact mass analysis (e.g., 226.039672 g/mol for analogs) confirms molecular formula .
Advanced Research Questions
Q. What intermolecular interactions govern the compound’s crystal packing, and how do they influence physicochemical properties?
Crystal packing is stabilized by:
- Weak interactions : C–H···O contacts (2.5–3.0 Å) create layered (001) arrangements .
- Aromatic stacking : Chlorophenyl and heterocyclic rings exhibit π-π interactions (3.7956 Å centroid distance), affecting solubility and melting points .
- Hydrogen bonding : O–H···O bonds (2.7 Å) form S(6) rings, critical for lattice energy . Computational studies (Hirshfeld surface analysis) can quantify these interactions .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from solvation or protein flexibility. A systematic approach includes:
- Validation : Compare docking models with SCXRD protein structures (RMSD <2 Å) .
- Molecular dynamics : Simulate binding modes (100 ns trajectories) in explicit solvent to assess stability .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding constants (KD) and correlate with computational ΔG values .
Q. What strategies mitigate challenges in synthesizing stereochemically pure enamide derivatives?
- Chiral auxiliaries : Use (R)- or (S)-proline to enforce enantioselectivity during condensation .
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) resolves E/Z isomers .
- Crystallization : Slow evaporation from n-hexane/ethyl acetate yields isomerically pure crystals .
Methodological Considerations
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : B3LYP/6-311+G(d,p) models assess frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack .
- MD simulations : Analyze solvent-accessible surfaces (e.g., in water/DMSO) to identify electrophilic carbons .
Q. How do substituent modifications (e.g., chloro vs. nitro groups) alter biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
